molecular formula C12H26MgO8S2 B13777665 Sulfuric acid, monohexyl ester, magnesium salt CAS No. 72018-27-0

Sulfuric acid, monohexyl ester, magnesium salt

Cat. No.: B13777665
CAS No.: 72018-27-0
M. Wt: 386.8 g/mol
InChI Key: HSNZBQFMWAGXCG-UHFFFAOYSA-L
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Description

Sulfuric acid, monohexyl ester, magnesium salt is an organosulfate compound with the general formula C₆H₁₃O₄S·½Mg, where a hexyl (C₆) alkyl chain is esterified to a sulfate group, neutralized by magnesium ions. These compounds are typically used as surfactants or emulsifiers in industrial and pharmaceutical applications due to their amphiphilic nature.

Properties

CAS No.

72018-27-0

Molecular Formula

C12H26MgO8S2

Molecular Weight

386.8 g/mol

IUPAC Name

magnesium;hexyl sulfate

InChI

InChI=1S/2C6H14O4S.Mg/c2*1-2-3-4-5-6-10-11(7,8)9;/h2*2-6H2,1H3,(H,7,8,9);/q;;+2/p-2

InChI Key

HSNZBQFMWAGXCG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCOS(=O)(=O)[O-].CCCCCCOS(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfuric acid, monohexyl ester, magnesium salt involves a two-step process:

    Esterification: Sulfuric acid reacts with hexanol to form sulfuric acid, monohexyl ester. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion.

    Neutralization: The resulting ester is then neutralized with magnesium hydroxide or magnesium carbonate to form the magnesium salt. This step is usually performed in an aqueous medium to facilitate the formation of the salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The esterification is carried out in large reactors with efficient mixing and temperature control. The neutralization step is performed in continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, monohexyl ester, magnesium salt undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding hexanol and sulfuric acid.

    Oxidation: The hexyl group can be oxidized to form various oxidation products, depending on the conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction. Acidic hydrolysis yields sulfuric acid and hexanol, while basic hydrolysis yields magnesium sulfate and hexanol.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hexyl group.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions to form substituted products.

Major Products Formed

    Hydrolysis: Hexanol and sulfuric acid (acidic conditions) or magnesium sulfate and hexanol (basic conditions).

    Oxidation: Various oxidation products depending on the oxidizing agent and conditions.

    Substitution: Substituted esters or other derivatives depending on the nucleophile used.

Scientific Research Applications

Sulfuric acid, monohexyl ester, magnesium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sulfuric acid, monohexyl ester, magnesium salt involves its ability to interact with various molecular targets. The ester group can undergo hydrolysis, releasing hexanol and sulfuric acid, which can then participate in further chemical reactions. The magnesium ion can act as a Lewis acid, facilitating various catalytic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Property Sulfuric Acid, Monohexyl Ester, Magnesium Salt (Inferred) Sodium Hexyl Sulfate (CAS 2207-98-9) Potassium Hexyl Sulfate (CAS 54649-24-0) Magnesium Octyl Sulfate (CAS 67633-86-7)
Molecular Formula C₆H₁₃O₄S·½Mg C₆H₁₃NaO₄S C₆H₁₅KO₄S C₈H₁₈O₄S·½Mg
Molecular Weight ~222.45 (estimated) 204.22 222.34 222.45
Counterion Mg²⁺ (divalent) Na⁺ (monovalent) K⁺ (monovalent) Mg²⁺ (divalent)
Alkyl Chain Length C₆ C₆ C₆ C₈

Key Observations :

  • Magnesium salts (e.g., Mg²⁺) require a 2:1 ratio of sulfate ester to counterion, leading to higher molecular weights compared to monovalent sodium or potassium salts.
  • Longer alkyl chains (e.g., C₈ in magnesium octyl sulfate) increase hydrophobicity, affecting solubility and critical micelle concentration (CMC).

Physicochemical Properties

Property Magnesium Hexyl Sulfate (Inferred) Sodium Hexyl Sulfate Potassium Hexyl Sulfate
Water Solubility Moderate (lower than Na⁺/K⁺ salts) High High
Thermal Stability Higher (due to Mg²⁺) Moderate Moderate
CMC (Critical Micelle Concentration) Lower (divalent counterion enhances aggregation) Higher (monovalent counterion) Higher (monovalent counterion)

Functional Implications :

  • Magnesium salts may form more stable micelles in aqueous solutions due to stronger ionic interactions, making them suitable for high-temperature or high-salinity environments .
  • Sodium and potassium salts are preferred in applications requiring rapid dissolution (e.g., detergents) .

Comparison with Non-Magnesium Analogs

Ammonium Salts :

  • Example: Sulfuric acid, monohexyl ester, compd. with 1-propanamine (CAS 545386-51-4) .
  • Differences : Ammonium salts (e.g., MIPA salts) offer higher biodegradability but lower thermal stability compared to magnesium salts.

Diethyl Sulfate (CAS 64-67-5) :

  • Contrast: Diethyl sulfate is a dialkyl sulfate used as an alkylating agent (toxic/carcinogenic), whereas monohexyl esters are non-volatile surfactants.

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